Orthogonal Dual Reactive Handles: Aldehyde Plus Methyl Ester Versus Single-Handle Des-Formyl Analog
The target compound possesses two chemically distinct, orthogonally addressable electrophilic groups on the phenyl ring—a formyl (aldehyde) at position 3 and a methoxycarbonyl (methyl ester) at position 4. In contrast, the des-formyl analog tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 158985-36-5) carries only the methyl ester handle. The aldehyde enables chemoselective conjugation via reductive amination, oxime formation, or hydrazone ligation without perturbing the methyl ester, which can subsequently be hydrolyzed to the carboxylic acid for amide coupling . This dual-handle architecture supports sequential, programmable derivatization in a single synthetic intermediate. The des-formyl analog requires additional synthetic steps (e.g., formylation or halogenation–formylation) to introduce a second reactive site, increasing step count by a minimum of 1–2 steps [1].
| Evidence Dimension | Number of orthogonally reactive aromatic electrophilic handles |
|---|---|
| Target Compound Data | 2 (formyl at C3 + methoxycarbonyl at C4) |
| Comparator Or Baseline | tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 158985-36-5): 1 (methoxycarbonyl only) |
| Quantified Difference | 2-fold increase in reactive handles; eliminates 1–2 synthetic steps for installing second functionality |
| Conditions | Structural comparison based on CAS-registered molecular structures |
Why This Matters
Procurement of the dual-handle compound directly eliminates the need for post-purchase functionalization to introduce a second reactive site, reducing synthetic step count, time, and cost in multi-step medicinal chemistry campaigns.
- [1] PubChem. 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (CAS 158985-36-5) – Computed Properties and Structure. National Center for Biotechnology Information, 2026. View Source
